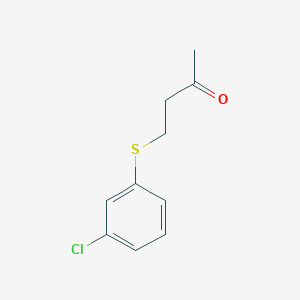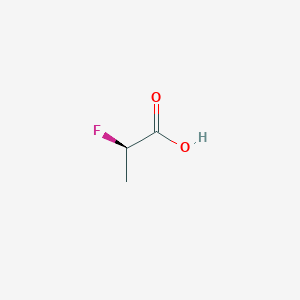
(2R)-2-Fluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Fluoropropanoic acid is an organic compound with the molecular formula C3H5FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-2-Fluoropropanoic acid can be synthesized through several methods. One common approach involves the fluorination of propanoic acid derivatives. For instance, the reaction of ethyl propanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield ®-2-Fluoropropanoic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of ®-2-Fluoropropanoic acid may involve the use of more scalable and cost-effective methods. One such method is the catalytic asymmetric hydrogenation of fluorinated precursors. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to achieve high yields and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Fluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including ®-2-Fluoropropanoic acid, are explored for their potential as diagnostic agents in medical imaging and as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-2-Fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom in the molecule can influence the reactivity and binding affinity of the compound. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Fluoroacetic acid: Another fluorinated carboxylic acid with similar properties but different biological activity.
3-Fluoropropanoic acid: A structural isomer with the fluorine atom at a different position, leading to different reactivity and applications.
Fluorinated amino acids: Compounds like 4-fluorophenylalanine, which are used in protein engineering and biochemical studies.
Uniqueness: ®-2-Fluoropropanoic acid is unique due to its specific chiral configuration and the position of the fluorine atom. This configuration can result in distinct reactivity and interactions compared to other fluorinated compounds. Its applications in asymmetric synthesis and as a chiral building block further highlight its importance in research and industry.
Propiedades
Número CAS |
75244-22-3 |
|---|---|
Fórmula molecular |
C3H5FO2 |
Peso molecular |
92.07 g/mol |
Nombre IUPAC |
(2R)-2-fluoropropanoic acid |
InChI |
InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 |
Clave InChI |
ZVZPFTCEXIGSHM-UWTATZPHSA-N |
SMILES isomérico |
C[C@H](C(=O)O)F |
SMILES canónico |
CC(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
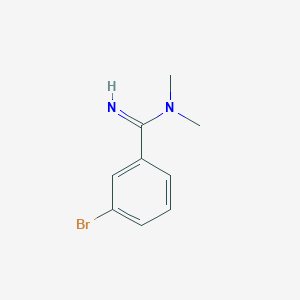

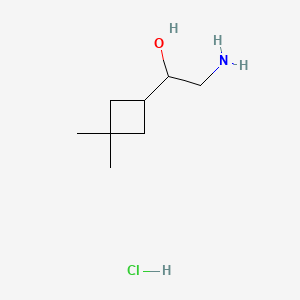
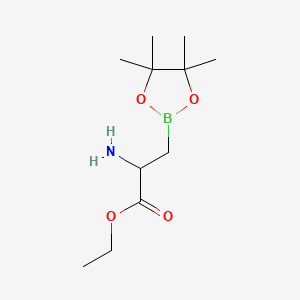
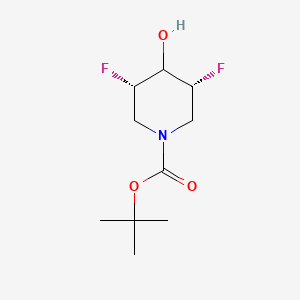
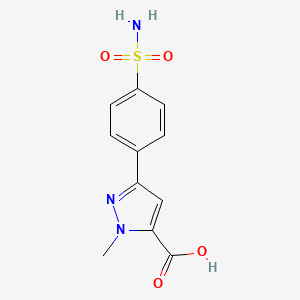
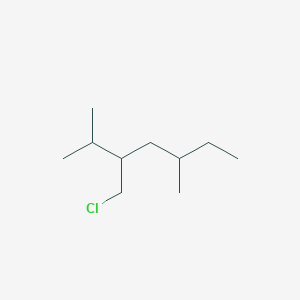
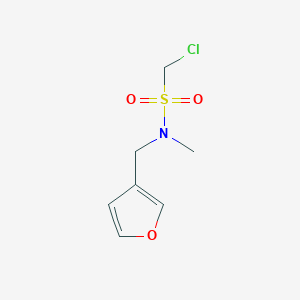
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
